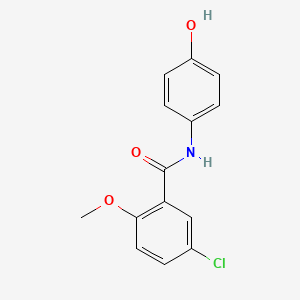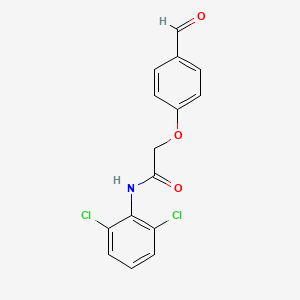![molecular formula C18H28ClNO3 B4404863 4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4404863.png)
4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride
説明
4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor agonist. The compound has been studied for its potential therapeutic uses in conditions such as anxiety, depression, and drug addiction.
作用機序
4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride is a selective serotonin 5-HT3 receptor agonist. The 5-HT3 receptor is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. Activation of the receptor by this compound leads to the influx of cations into the cell, which can lead to depolarization and the release of neurotransmitters.
Biochemical and Physiological Effects:
Activation of the 5-HT3 receptor by this compound has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound has also been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One advantage of using 4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride in lab experiments is its selectivity for the 5-HT3 receptor. This allows researchers to study the specific effects of 5-HT3 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on 4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride. One area of interest is its potential therapeutic uses in conditions such as anxiety, depression, and drug addiction. Further studies are needed to determine the optimal dosing and administration routes for these applications. Another area of interest is the development of more selective and potent 5-HT3 receptor agonists for use in research and potential therapeutic applications. Additionally, studies are needed to further elucidate the biochemical and physiological effects of this compound and its mechanism of action.
科学的研究の応用
4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride has been studied for its potential therapeutic uses in conditions such as anxiety, depression, and drug addiction. In animal studies, the compound has been shown to reduce anxiety-like behaviors and increase social interaction. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
特性
IUPAC Name |
2,6-dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-11-20-17-8-5-6-9-18(17)21-12-7-10-19-13-15(2)22-16(3)14-19;/h4-6,8-9,15-16H,1,7,10-14H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVKPZYGIBARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=CC=C2OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)

![4-{[4-(4-thiomorpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4404785.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)

amine hydrochloride](/img/structure/B4404819.png)

![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404844.png)
![1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404846.png)
